tert-butyl N-[3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]carbamate
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Overview
Description
tert-Butyl N-[3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a trifluoroethyl group and a pyrazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]carbamate typically involves multiple steps. One common method starts with the preparation of 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole, which is then reacted with tert-butyl chloroformate under basic conditions to form the desired carbamate . The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Primary amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-[3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of trifluoroethyl and pyrazole groups on biological systems. It may serve as a building block for the synthesis of bioactive molecules.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it a valuable component in various formulations.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is interacting with .
Comparison with Similar Compounds
- tert-Butyl N-(3-amino-1,1,1-trifluoropropan-2-yl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl N-(2-aminoethyl)carbamate
Comparison: tert-Butyl N-[3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]carbamate stands out due to the presence of both the trifluoroethyl group and the pyrazole ring. These features confer unique chemical and biological properties, making it more versatile in various applications compared to its analogs .
Properties
IUPAC Name |
tert-butyl N-[5-amino-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N4O2/c1-9(2,3)19-8(18)15-7-4-6(14)16-17(7)5-10(11,12)13/h4H,5H2,1-3H3,(H2,14,16)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQSGCISPYIJEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NN1CC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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